

# Application Notes and Protocols: ELISA-based PAD Activity Assay with GSK199

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## Compound of Interest

Compound Name: GSK199

Cat. No.: B607773

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## Introduction

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline. This process, known as citrullination or deimination, leads to a loss of positive charge in the protein, which can alter its structure and function.[1][2][3] The PAD family consists of five isozymes (PAD1-4 and PAD6), with PAD2 and PAD4 being implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, as well as some cancers.[1][2][4][5] Consequently, PAD enzymes, particularly PAD4, have emerged as attractive therapeutic targets.

**GSK199** is a potent, selective, and reversible inhibitor of PAD4.[6][7] It exhibits its inhibitory effect by binding to an inactive conformation of the enzyme.[5] This document provides detailed application notes and protocols for an Enzyme-Linked Immunosorbent Assay (ELISA)-based method to measure PAD activity and to evaluate the inhibitory effect of **GSK199**.

## Principle of the Assay

The ELISA-based PAD activity assay is a simple and rapid method for quantifying PAD activity in various biological samples.[3][8][9] The assay described here utilizes fibrinogen as a substrate for PAD enzymes. Fibrinogen is coated onto the wells of a microtiter plate. When a sample containing active PAD enzyme is added, the arginine residues in the fibrinogen are

converted to citrulline. The extent of citrullination is then detected using a specific monoclonal antibody that recognizes a citrullinated epitope on fibrinogen.[4][9] The amount of bound antibody, which is proportional to the PAD activity, is quantified using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate. The inhibitory potential of compounds like **GSK199** can be assessed by their ability to reduce the citrullination of the fibrinogen substrate in the presence of PAD enzyme.

## Data Presentation

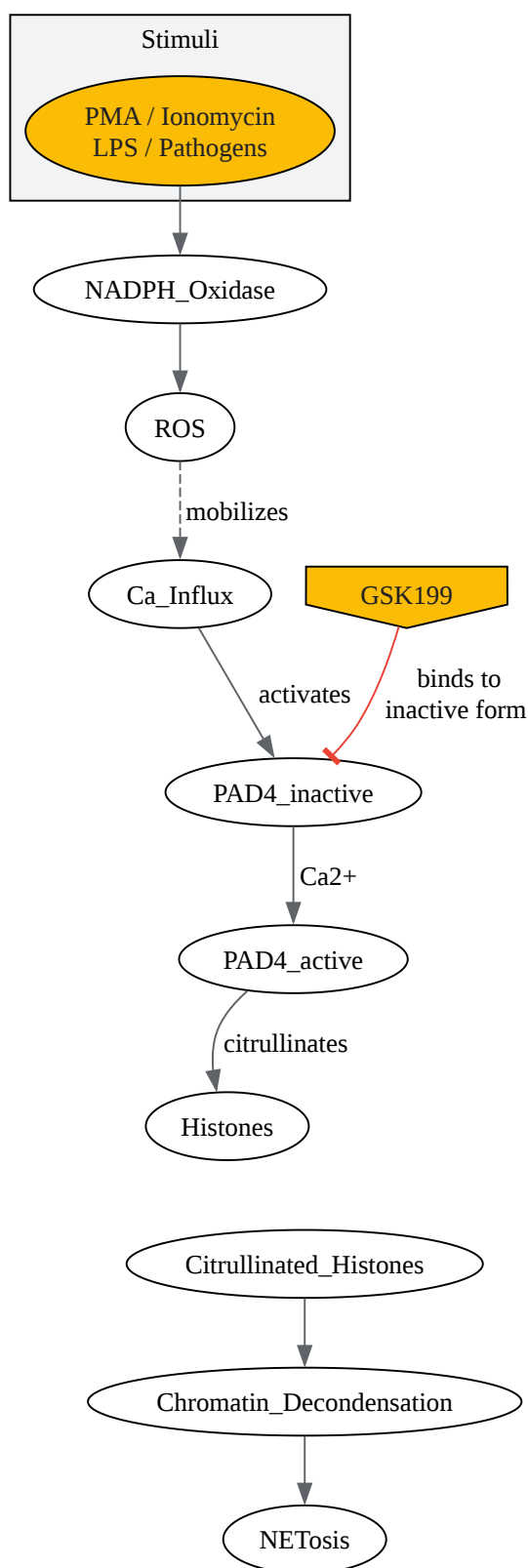
### Quantitative Data for GSK199 Inhibition of PAD4

Parameter	Value	Conditions	Reference
IC50	200 nM	In the absence of calcium	[6][7]
IC50	1 $\mu$ M	In the presence of 2 mM calcium	[5]
Inhibition	>90%	At concentrations above 8 $\mu$ M	[4]

Note: The IC50 of **GSK199** is dependent on the calcium concentration, with lower potency observed at higher calcium levels.[1][5][10]

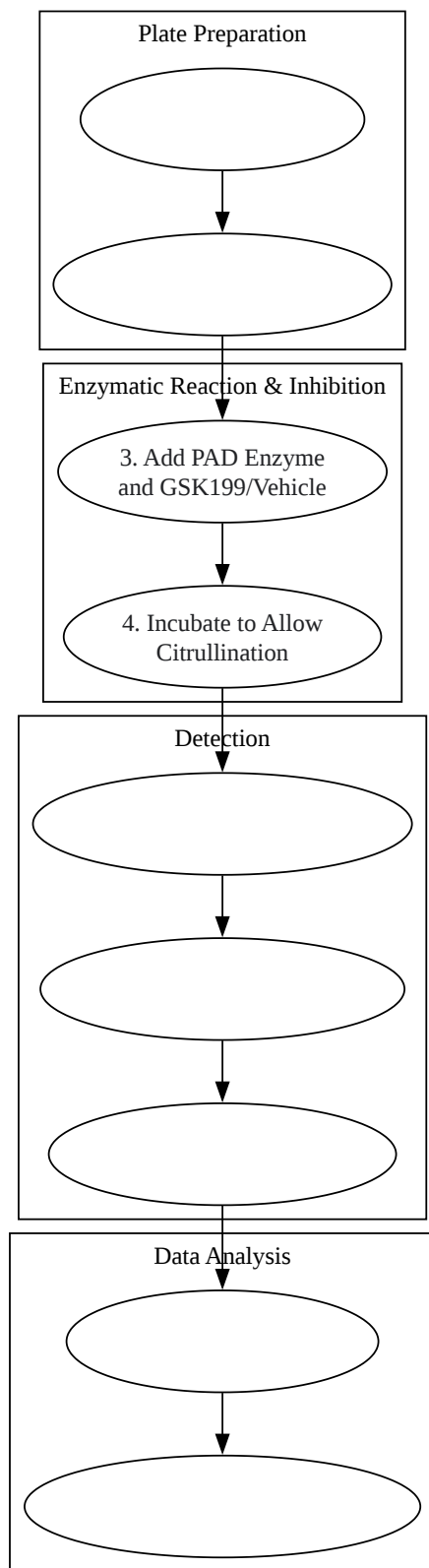
## Signaling Pathway and Experimental Workflow

### PAD4 Signaling in Neutrophil Extracellular Trap (NET) Formation



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## Experimental Workflow for ELISA-based PAD Activity Assay



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## Experimental Protocols

### Materials and Reagents

- Reagents:
  - Human Fibrinogen (e.g., Sigma-Aldrich, cat. no. 341578)
  - Recombinant Human PAD4 (e.g., Cayman Chemical, cat. no. 10591)
  - **GSK199** (e.g., MedChemExpress, cat. no. HY-103058)
  - Anti-modified citrulline antibody (e.g., clone 20B2)
  - HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
  - TMB Substrate Reagent Set (e.g., BD Biosciences)
  - Bovine Serum Albumin (BSA)
  - Calcium Chloride ( $\text{CaCl}_2$ )
  - Dithiothreitol (DTT)
  - Tris-HCl
  - Sodium Chloride (NaCl)
  - Tween-20
  - Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) or Hydrochloric Acid (HCl)
  - Dimethyl Sulfoxide (DMSO)
- Buffers and Solutions:
  - Coating Buffer: Phosphate Buffered Saline (PBS), pH 7.4

- Wash Buffer: PBS with 0.05% Tween-20 (PBST)
- Blocking Buffer: Tris-Buffered Saline (TBS) with 0.05% Tween-20 and 1% BSA
- Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl<sub>2</sub>, 2.5 mM DTT
- Antibody Dilution Buffer: PBST with 1% BSA
- Stop Solution: 2N H<sub>2</sub>SO<sub>4</sub> or 1M HCl
- Equipment:
  - 96-well high-binding ELISA plates (e.g., Nunc MaxiSorp)
  - Microplate reader capable of measuring absorbance at 450 nm
  - Pipettes and tips
  - Incubator

## Protocol for ELISA-based PAD4 Activity Assay with GSK199

1. Plate Coating: a. Dilute human fibrinogen to a final concentration of 1 µg/mL in Coating Buffer (PBS).[4] b. Add 100 µL of the diluted fibrinogen solution to each well of a 96-well ELISA plate. c. Incubate the plate overnight at 4°C.
2. Blocking: a. The next day, wash the plate three times with 200 µL of Wash Buffer (PBST) per well. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at room temperature.
3. Enzymatic Reaction and Inhibition: a. During the blocking step, prepare serial dilutions of **GSK199** in Reaction Buffer. Remember to include a vehicle control (DMSO) at the same final concentration as in the **GSK199**-treated wells. b. Prepare a working solution of recombinant human PAD4 in Reaction Buffer (e.g., 30 ng/mL, the optimal concentration may need to be determined empirically).[4] c. After blocking, wash the plate three times with Wash Buffer. d. Add 50 µL of the diluted **GSK199** or vehicle control to the appropriate wells. e. Add 50 µL of the PAD4 working solution to all wells except for the "no enzyme" control wells (add 50 µL of

Reaction Buffer instead). f. Incubate the plate for 2 hours at 37°C to allow for the citrullination reaction to occur.

4. Detection of Citrullination: a. Wash the plate five times with Wash Buffer. b. Dilute the anti-modified citrulline antibody in Antibody Dilution Buffer to its recommended working concentration. c. Add 100 µL of the diluted primary antibody to each well. d. Incubate for 1 hour at room temperature. e. Wash the plate five times with Wash Buffer. f. Dilute the HRP-conjugated secondary antibody in Antibody Dilution Buffer to its recommended working concentration. g. Add 100 µL of the diluted secondary antibody to each well. h. Incubate for 1 hour at room temperature.

5. Signal Development and Measurement: a. Wash the plate five times with Wash Buffer. b. Add 100 µL of TMB substrate to each well. c. Incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed. d. Stop the reaction by adding 50 µL of Stop Solution to each well. e. Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

## Data Analysis

- Subtract Background: Subtract the average absorbance of the "no enzyme" control wells from all other absorbance readings.
- Calculate Percent Inhibition:
  - Determine the PAD4 activity for each **GSK199** concentration by subtracting the background absorbance.
  - The percent inhibition for each **GSK199** concentration can be calculated using the following formula:
- Determine IC<sub>50</sub>:
  - Plot the percent inhibition against the logarithm of the **GSK199** concentration.
  - Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC<sub>50</sub> value.

## Conclusion

This document provides a comprehensive guide for performing an ELISA-based PAD activity assay and for evaluating the inhibitory effects of **GSK199** on PAD4. The provided protocols and data will be valuable for researchers and scientists in academic and industrial settings who are interested in studying PAD enzymes and developing novel inhibitors for therapeutic applications. The flexibility of this assay allows for its adaptation to screen other potential PAD inhibitors and to study PAD activity in various biological samples.

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